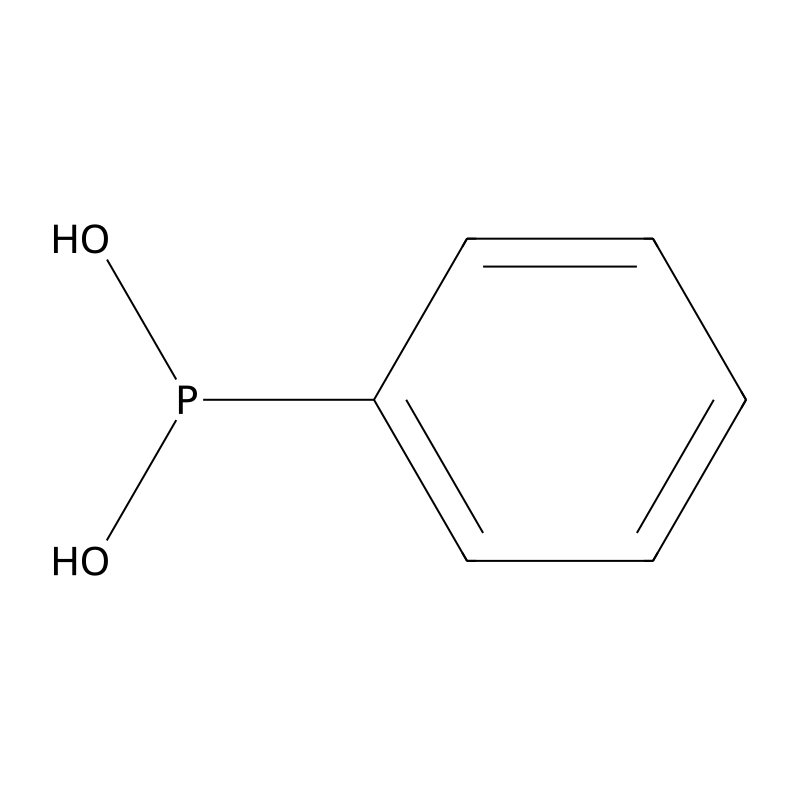Phenylphosphinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Organic Synthesis:
Phenylphosphinic acid can act as a building block for the synthesis of more complex organophosphorus compounds. These compounds have various applications in organic chemistry, including:
- Ligands in Catalysis: Organophosphorus compounds can be designed to bind to metal centers, making them effective catalysts for various organic reactions ScienceDirect. Phenylphosphinic acid can be a starting material for such ligand synthesis.
- Flame Retardants: Organophosphorus compounds can be flame retardant due to their ability to interfere with combustion processes. Phenylphosphinic acid could potentially be a component in the development of novel flame retardant materials.
Material Science:
Phenylphosphinic acid's properties make it a potential candidate for material science applications:
- Precursor for Metal Phosphonate Materials: Phenylphosphinic acid can react with metal ions to form metal phosphonate materials. These materials have interesting properties like fire resistance, good thermal stability, and potential applications in catalysis and ion exchange National Center for Biotechnology Information: .
Biological Research (Limited Studies):
Phenylphosphinic acid is an organophosphorus compound with the chemical formula C₆H₇O₂P. It consists of a phenyl group attached to a phosphinic acid moiety, characterized by the presence of a phosphorus atom bonded to an oxygen atom (as part of the hydroxyl group) and a carbon atom from the phenyl ring. This compound is known for its versatility in various
- Decomposition: Upon thermal decomposition, phenylphosphinic acid can yield phenylphosphine and phenylphosphonic anhydride. This reaction proceeds through an ionic mechanism when reacting with pentaphenylcyclopentaphosphine, illustrating its reactivity under specific conditions .
- Hydrogen Abstraction: Free-radical abstraction of hydrogen from phenylphosphinic acid can lead to the formation of pentaphenylcyclopentaphosphine and polymeric phenylphosphonic anhydride, showcasing its potential in radical chemistry .
- Condensation Reactions: Phenylphosphinic acid has been utilized as a catalyst in three-component condensation reactions involving aldehydes, enaminones, and urea or thiourea, demonstrating its catalytic properties .
Phenylphosphinic acid can be synthesized through several methods:
- Michael Addition: One common method involves the Michael reaction, where phenylphosphinic acid is reacted with other compounds to produce functionalized resins. This method allows for the introduction of various substituents on the phosphinic acid .
- Direct Esterification: Another approach includes direct esterification reactions that enhance the functionality of phosphinic acids, leading to new derivatives with varied properties .
- Reactions with Sulfoxides: Phenylphosphinic acid can also react with alkyl sulfoxides, providing alternative pathways for synthesis and functionalization .
Phenylphosphinic acid finds applications in various fields:
- Catalysis: Its ability to catalyze organic reactions makes it valuable in synthetic chemistry.
- Material Science: Functionalized resins derived from phenylphosphinic acid are used in creating advanced materials with specific properties.
- Pharmaceuticals: Potential applications in drug development are being explored due to its reactivity and biological activity.
Several compounds share structural or functional similarities with phenylphosphinic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phosphoric Acid | H₃PO₄ | Contains three hydroxyl groups; more acidic than phosphinic acids. |
| Phenylphosphonic Acid | C₆H₅PO₃ | Contains one additional oxygen; used in flame retardants. |
| Diphenylphosphinic Acid | (C₆H₅)₂PO₂H | Two phenyl groups; exhibits different reactivity patterns. |
| Alkyl Phosphinic Acids | RPO₂H (R = alkyl group) | Varying alkyl chains influence solubility and reactivity. |
Phenylphosphinic acid stands out due to its specific structural features that allow it to engage in unique chemical transformations not readily accessible to other similar compounds.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Wikipedia
[Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium
General Manufacturing Information
Phosphinic acid, P-phenyl-: ACTIVE






